

H-Thr-Arg-OH (Threonyl-Arginine): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr-Arg-OH, a dipeptide comprised of L-threonine and L-arginine, is a naturally occurring metabolite. While its specific biological roles and the history of its discovery are not extensively documented in dedicated scientific literature, its constituent amino acids are integral to numerous physiological processes. This technical guide provides a comprehensive overview of the available information on **H-Thr-Arg-OH**, including its physicochemical properties, probable synthesis and characterization methodologies, and potential biological significance based on the known functions of arginine-containing peptides. This document aims to serve as a foundational resource for researchers investigating this and similar dipeptides.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological functions, acting as hormones, neurotransmitters, and signaling molecules. The dipeptide **H-Thr-Arg-OH** consists of L-threonine, an essential amino acid with a polar uncharged side chain, and L-arginine, a conditionally essential amino acid with a positively charged guanidinium group. The unique properties of these constituent residues suggest that **H-Thr-Arg-OH** may play a role in cellular signaling and metabolism. While the history of its specific discovery is not well-documented, the general history of peptide research began in the early 20th century, with the discovery of secretin in 1902 marking a pivotal moment[1]. The subsequent elucidation of peptide structures and the development of synthesis methods,



notably the solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s, paved the way for the study of countless peptides[1].

Physicochemical Properties

The fundamental properties of **H-Thr-Arg-OH** are summarized in the table below, with data primarily sourced from the PubChem database.

Property	Value	Reference
Molecular Formula	C10H21N5O4	[2]
Molecular Weight	275.31 g/mol	[2]
IUPAC Name	(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid	[2]
CAS Number	13448-26-5	[2]
Appearance	Solid (Predicted)	[2]
LogP (calculated)	-4.31	[2]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **H-Thr-Arg-OH** is not readily available in the literature, standard peptide synthesis methodologies can be applied. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides of this length. The general workflow is as follows:

• Resin Selection and Loading: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Arg(Pbf)-OH, would be the starting point. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidinium side chain of arginine.

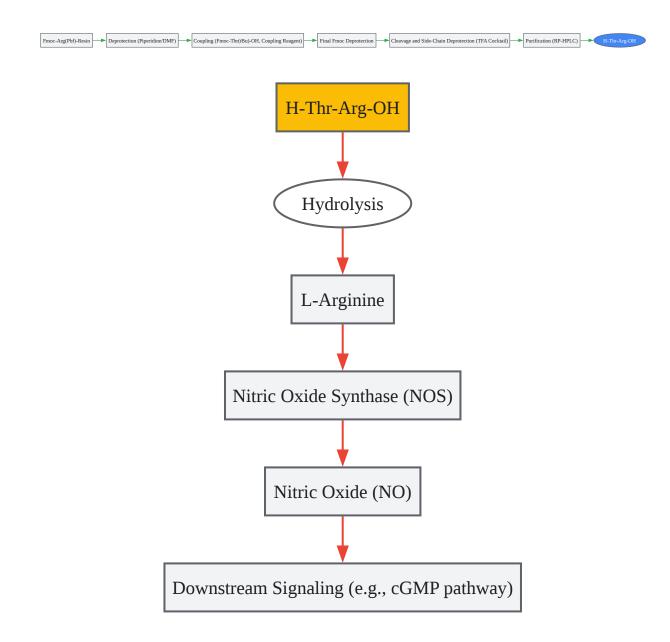




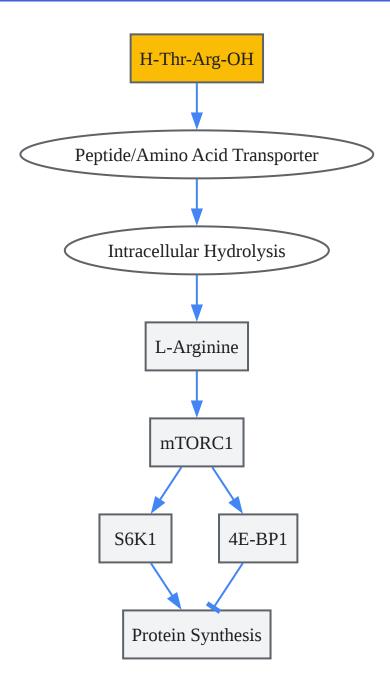


- Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the arginine residue is removed using a base, typically a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).
- Coupling: The next amino acid, Fmoc-Thr(tBu)-OH (with the hydroxyl group of threonine protected by a tert-butyl group), is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and then coupled to the deprotected N-terminus of the resin-bound arginine.
- Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (Pbf and tBu) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.









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